

Technical Guide: (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-(methylamino)-1-phenylpropan-1-ol

Cat. No.: B041025

[Get Quote](#)

CAS Number: 115290-81-8

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **(R)-3-(methylamino)-1-phenylpropan-1-ol**, a key chiral intermediate in the synthesis of various pharmaceuticals. This guide details its chemical properties, synthesis methodologies with experimental protocols, and analytical characterization.

Chemical and Physical Properties

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol. Its stereochemistry is crucial for the biological activity of the final pharmaceutical products it is used to synthesize.

Table 1: Physicochemical Properties of 3-(methylamino)-1-phenylpropan-1-ol

| Property | Value | Reference |
|---------------------------------------|--|-----------|
| CAS Number | 115290-81-8 ((R)-enantiomer) | [1] |
| 42142-52-9 (racemate) | [2][3] | |
| 137999-85-0 ((1R)-hydrochloride salt) | [4] | |
| Molecular Formula | C ₁₀ H ₁₅ NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 56-57 °C (racemate) | [6] |
| Boiling Point | 286 °C (predicted) | [1] |
| Density | 1.017 g/cm ³ (predicted) | [1] |
| InChI Key | XXSDCGNHLFVSET-SNVBAGLBSA-N ((R)-enantiomer) | [7] |

Synthesis Methodologies

Several synthetic routes for **(R)-3-(methlamino)-1-phenylpropan-1-ol** and its racemic form have been reported. The choice of method often depends on the desired stereochemical purity, scalability, and available starting materials. Below are detailed protocols for some of the key synthetic strategies.

Reductive Amination of a Propenone Intermediate

A common and effective method involves the reduction of an enaminone intermediate.

Experimental Protocol:

This synthesis is a two-step process starting from acetophenone.

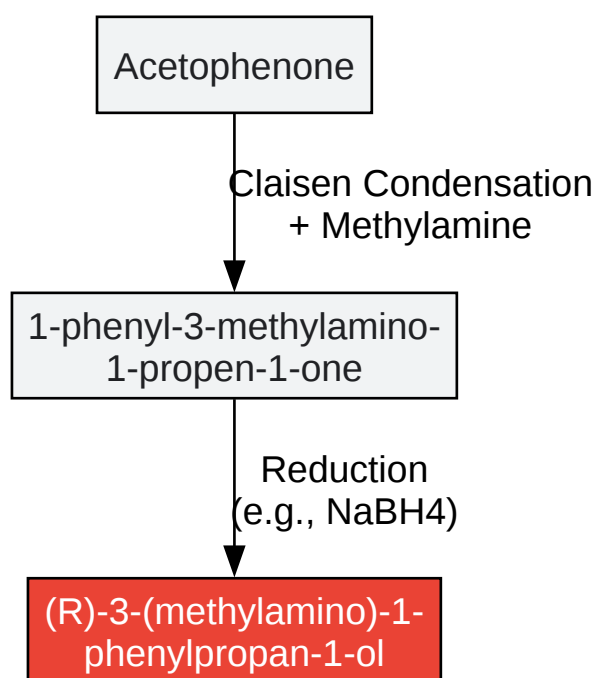
- **Step 1: Synthesis of 1-phenyl-3-methylamino-1-propen-1-one** This intermediate is typically prepared through a Claisen condensation of acetophenone with an appropriate formate

ester, followed by reaction with methylamine.[8]

- Step 2: Reduction to 3-(methylamino)-1-phenylpropan-1-ol To a vigorously stirred solution of 3-(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL), sodium borohydride (800 mg, 21.0 mmol) is added in portions over 30 minutes while maintaining the temperature at 5-10 °C.[1] The reaction mixture is stirred for an additional 30 minutes at the same temperature and then for 3 hours at room temperature.[1] The reaction is quenched by the dropwise addition of 4 M aqueous sodium hydroxide (60 mL) under cooling. The product is extracted with ethyl acetate (3 x 70 mL), and the combined organic layers are washed with water (50 mL) and dried over sodium sulfate.[1] Evaporation of the solvent under reduced pressure yields 3-methylamino-1-phenyl-1-propanol as a yellow oil (470 mg, 77% yield).[1]

A variation of this reduction can be performed using methanol as the solvent. The propenone is dissolved in methanol at 0–5°C, and sodium borohydride is added in portions over 1 hour.[8]

Diagram 1: Synthesis via Reductive Amination



[Click to download full resolution via product page](#)

Caption: Reductive amination pathway to the target compound.

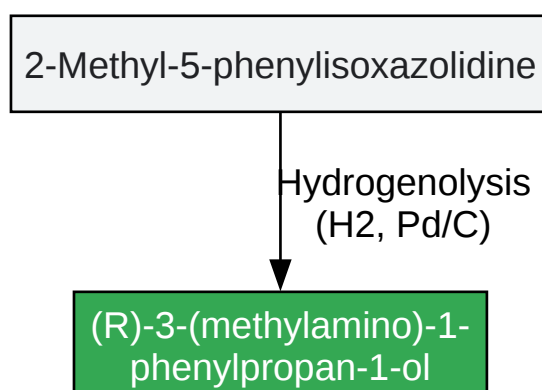
Hydrogenolysis of a Phenylisoxazolidine Intermediate

This method provides a route to the target compound through the reductive cleavage of a heterocyclic intermediate.

Experimental Protocol:

2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) is dissolved in tetramethylene sulfone (38.1 g) and mixed with 5% Pd/C (1.9 g) in a glass pressure reactor. The reactor is warmed to 50 °C, and the pressure is maintained at 40 psig with H₂ for 24 hours.^[7] Ethanol (38.1 g) is then added, and heating is continued for an additional 48 hours.^[7] After cooling, the mixture is filtered, and the ethanol is removed to yield a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.^[7]

Diagram 2: Synthesis via Phenylisoxazolidine Hydrogenolysis



[Click to download full resolution via product page](#)

Caption: Synthesis workflow via hydrogenolysis of a phenylisoxazolidine.

Asymmetric Synthesis from Benzaldehyde

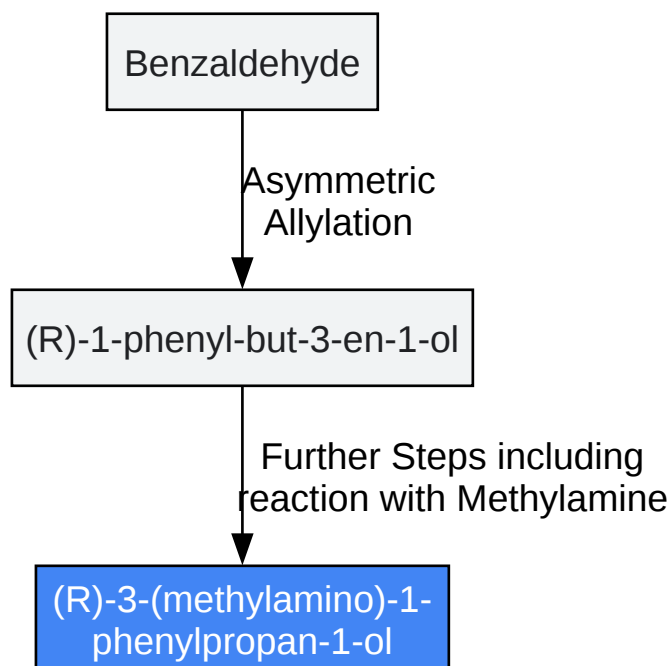
For enantiomerically pure **(R)-3-(methylamino)-1-phenylpropan-1-ol**, an asymmetric synthesis is employed.

Experimental Protocol:

This is a multi-step synthesis that introduces chirality early on. A key step is the catalytic asymmetric allylation of benzaldehyde to form (R)-1-phenyl-but-3-en-1-ol with high

enantiomeric excess (96% ee).[3] This intermediate is then converted to (R)-N-methyl-3-phenyl-3-hydroxypropylamine in a 96% yield by treatment with aqueous methylamine under reflux.[3] The overall synthesis from benzaldehyde can be achieved in 6 steps with a 50% overall yield and 99% ee.[3]

Diagram 3: Asymmetric Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Enantioselective synthesis starting from benzaldehyde.

Analytical Characterization

Comprehensive analytical data is essential for confirming the identity and purity of **(R)-3-(methylamino)-1-phenylpropan-1-ol**. While a complete set of publicly available spectra for the pure (R)-enantiomer is limited, the following sections describe the expected spectral characteristics based on the racemic compound and general principles.

Table 2: Summary of Expected Analytical Data

| Technique | Expected Characteristics |
|---------------------|--|
| ^1H NMR | Aromatic protons (multiplet, $\sim 7.2\text{--}7.4$ ppm), methine proton ($-\text{CH}(\text{OH})-$) (multiplet, $\sim 4.8\text{--}5.0$ ppm), methylene protons ($-\text{CH}_2\text{--CH}_2-$) (multiplets), methyl protons ($-\text{NHCH}_3$) (singlet), and hydroxyl and amine protons (broad singlets, variable chemical shift). |
| ^{13}C NMR | Aromatic carbons, benzylic carbon bearing the hydroxyl group ($\sim 70\text{--}75$ ppm), methylene carbons, and methyl carbon. |
| IR Spectroscopy | Broad O-H stretch ($\sim 3300\text{--}3400\text{ cm}^{-1}$), N-H stretch ($\sim 3300\text{--}3500\text{ cm}^{-1}$, may be broad), C-H stretches (aromatic and aliphatic), and C=C aromatic stretches. |
| Mass Spectrometry | A molecular ion peak (M^+) at m/z 165, with fragmentation patterns corresponding to the loss of water, and cleavage of the propane chain. |

Note: Specific spectral data (NMR, IR, MS) for **(R)-3-(methylamino)-1-phenylpropan-1-ol** can be obtained from commercial suppliers upon request.[\[9\]](#)

Applications in Drug Development

(R)-3-(methylamino)-1-phenylpropan-1-ol is a crucial intermediate in the synthesis of several important pharmaceuticals. Its primary application is in the production of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system-acting drugs.

Notably, it is a key precursor in the synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor.[\[3\]](#) The stereospecific synthesis of this intermediate is critical for producing the desired enantiomer of the final active pharmaceutical ingredient. It also serves as an intermediate in the synthesis of other dual and triple reuptake inhibitors.[\[8\]](#)

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.^[7] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 115290-81-8|(R)-3-(Methylamino)-1-phenylpropan-1-ol|BLD Pharm [bldpharm.com]
- 2. 3-(methylamino)-1-phenylpropan-1-ol | 42142-52-9 | Benchchem [benchchem.com]
- 3. (1R)-3-(methylamino)-1-phenylpropan-1-ol | C10H15NO | CID 7020931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(+)-3-(N-METHYLAMINO)-1-PHENYL-1-PROPANOL | 115290-81-8 [chemicalbook.com]
- 5. 42142-52-9|3-(Methylamino)-1-phenylpropan-1-ol|BLD Pharm [bldpharm.com]
- 6. macsenlab.com [macsenlab.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. 3-(Methylamino)-1-phenylpropan-1-one | C10H13NO | CID 407877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: (R)-3-(methylamino)-1-phenylpropan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041025#r-3-methylamino-1-phenylpropan-1-ol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com